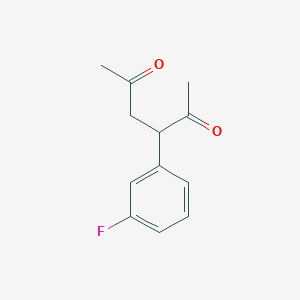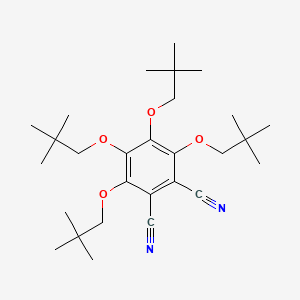
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile is a complex organic compound with the molecular formula C28H44N2O4 It is characterized by the presence of four 2,2-dimethylpropoxy groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 3,4,5,6-tetrafluorophthalonitrile with neopentyl alcohol (2,2-dimethylpropan-1-ol) under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the fluorine atoms are replaced by the 2,2-dimethylpropoxy groups .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The 2,2-dimethylpropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The 2,2-dimethylpropoxy groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): Known for its use in photocatalysis and organic electronics.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): A donor-acceptor fluorophore used in photoredox catalysis.
Uniqueness
3,4,5,6-Tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile is unique due to its combination of nitrile and 2,2-dimethylpropoxy groups, which confer distinct chemical and physical properties. Its structural features enable specific interactions and reactivity patterns not observed in similar compounds.
Properties
CAS No. |
438187-95-2 |
|---|---|
Molecular Formula |
C28H44N2O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
3,4,5,6-tetrakis(2,2-dimethylpropoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H44N2O4/c1-25(2,3)15-31-21-19(13-29)20(14-30)22(32-16-26(4,5)6)24(34-18-28(10,11)12)23(21)33-17-27(7,8)9/h15-18H2,1-12H3 |
InChI Key |
CBPFVVYYCHIKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=C(C(=C(C(=C1C#N)C#N)OCC(C)(C)C)OCC(C)(C)C)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


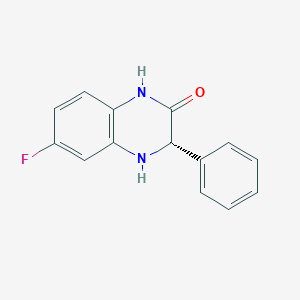
ethanenitrile](/img/structure/B14237737.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)

![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)

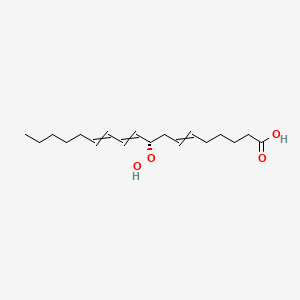
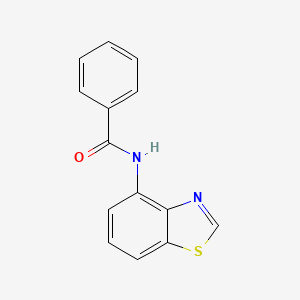

![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
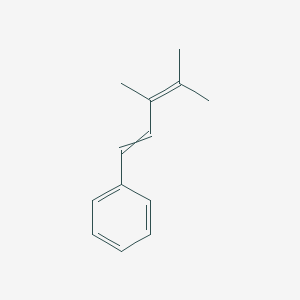
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
